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Glutarylleucine

Directed Evolution Enzyme Kinetics Penicillin Acylase

Glutarylleucine (glutaryl-L-leucine; CAS 124397-74-6) is a synthetic N-acyl amino acid formed by condensation of glutaric acid with L-leucine. Structurally, it consists of a leucine moiety linked to a glutaryl group via an amide bond, yielding a molecular formula of C₁₁H₁₉NO₅.

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
CAS No. 124397-74-6
Cat. No. B1671669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutarylleucine
CAS124397-74-6
SynonymsGlutarylleucine;  Glutaryl-L-leucine; 
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)CCCC(=O)O
InChIInChI=1S/C11H19NO5/c1-7(2)6-8(11(16)17)12-9(13)4-3-5-10(14)15/h7-8H,3-6H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t8-/m0/s1
InChIKeyJYLHYOYRPZDJHM-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Glutarylleucine (CAS 124397-74-6) – A Selective Substrate for Evolved Penicillin Acylase Variants


Glutarylleucine (glutaryl-L-leucine; CAS 124397-74-6) is a synthetic N-acyl amino acid formed by condensation of glutaric acid with L-leucine [1]. Structurally, it consists of a leucine moiety linked to a glutaryl group via an amide bond, yielding a molecular formula of C₁₁H₁₉NO₅ . The compound has been employed primarily as a non-natural substrate for penicillin G acylase (penicillin amidase; EC 3.5.1.11), where its hydrolysis releases free leucine. Directed evolution studies have repeatedly used glutarylleucine to select enzyme variants with altered substrate specificity, making the compound a critical tool in protein engineering and biocatalysis research [2].

Why Glutarylleucine Cannot Be Replaced by Generic Acyl-Leucine Analogs in Enzyme Engineering Workflows


Acyl-leucine derivatives such as phenylacetyl-L-leucine, adipyl-L-leucine, or phthalyl-L-leucine are not functionally interchangeable with glutarylleucine in enzyme characterization or directed evolution experiments. Wild-type penicillin G acylase efficiently hydrolyzes phenylacetyl-leaving-group substrates but exhibits negligible activity toward glutarylleucine [1]. Conversely, mutant enzymes selected for glutarylleucine hydrolysis gain >100-fold catalytic efficiency on this substrate while simultaneously losing 50–90% of their activity on the natural substrates penicillin G and phenylacetyl-L-leucine [2][3]. The acyl chain length and terminal carboxyl group of the glutaryl moiety dictate both binding affinity and pH-rate profiles that are distinct from those of shorter or non-carboxylated acyl derivatives [2]. Consequently, substituting a generic acyl-leucine for glutarylleucine would yield false-negative or non-comparable results in any assay designed to interrogate the evolved penicillin acylase phenotype.

Quantitative Differentiation of Glutarylleucine Against Its Closest Analogs – Evidence for Procurement Decisions


Wild-Type Penicillin Acylase Shows Negligible Hydrolysis of Glutarylleucine Versus Evolved Mutants That Gain >100-Fold Catalytic Efficiency

Wild-type penicillin G acylase from Escherichia coli ATCC 11105 exhibits no measurable growth-supporting hydrolysis of glutarylleucine at pH 5–6, whereas two independently evolved 'second-generation' mutants (F71C and F71L in the B-subunit) hydrolyze the compound with second-order rate constants of 48 M⁻¹ s⁻¹ and 77 M⁻¹ s⁻¹, respectively [1]. The catalytic efficiency (k_cat/K_m) of these mutants toward glutarylleucine is increased at least 100-fold relative to the wild-type enzyme; by contrast, the same mutations improve k_cat/K_m for phenylacetyl-leaving-group substrates by no more than a factor of ten [2]. This differential demonstrates that glutarylleucine is a uniquely selective substrate for the evolved enzyme phenotype.

Directed Evolution Enzyme Kinetics Penicillin Acylase

Evolved Penicillin Acylase Preferentially Hydrolyzes Glutarylleucine Over Phenylacetyl-L-Leucine, the Canonical Non-Natural Substrate

The F360V mutant of penicillin acylase from Kluyvera citrophila (analogous to the E. coli B71 mutants) hydrolyzes glutarylleucine at pH 5 with greater efficiency than the wild-type enzyme, while its activity toward phenylacetyl-L-leucine declines by 50% [1]. In the E. coli system, the F71C/F71L mutants increase k_cat/K_m for phenylacetyl substrates by ≤10-fold, compared with ≥100-fold for glutarylleucine [2]. Thus, the catalytic machinery of the evolved enzyme has been reprogrammed to prefer the glutaryl leaving group over the phenylacetyl leaving group.

Substrate Specificity Biocatalysis Penicillin G Acylase

Evolved Acylases Retain Robust Glutarylleucine Hydrolysis While Losing 90% of Penicillin G Activity

The F360V mutant of K. citrophila penicillin acylase retains its capacity to hydrolyze glutarylleucine at pH 5 while suffering a 90% loss of hydrolytic activity on penicillin G, the enzyme's canonical beta-lactam substrate [1]. This near-complete inversion of substrate preference confirms that glutarylleucine recognition does not correlate with penicillin G recognition, making glutarylleucine the substrate of choice for discriminating evolved acylase variants from residual wild-type or revertant populations.

Beta-Lactam Antibiotic Synthesis Enzyme Engineering Activity Profiling

Glutarylleucine Hydrolysis Exhibits a Distinct Acidic pH Optimum (pH 5–6) Compared with the Neutral-to-Alkaline Optimum of Wild-Type Penicillin Acylase

Wild-type penicillin G acylase exhibits optimal hydrolytic activity toward its natural substrates at neutral to alkaline pH (typically pH 7–8). In contrast, the mutant amidases selected for glutarylleucine utilization hydrolyze this compound most rapidly between pH 5 and 6, a condition under which wild-type enzyme activity is negligible [1]. Molecular modeling and kinetic pH-dependence data indicate that the uncharged state of the glutaryl carboxyl group is required for productive binding in the S₁ subsite [2].

pH-Rate Profile Enzyme Characterization Process Conditions

BRENDA Database Confirms 100-Fold k_cat/K_m Enhancement for Glutarylleucine Across Independent Enzyme Variants

The BRENDA enzyme database independently records that the F71C and F71L single-point mutations in the B-subunit of E. coli penicillin acylase (EC 3.5.1.11) each produce a 100-fold increase in k_cat/K_m specifically toward glutaryl-L-leucine [1]. This independent curation confirms the magnitude of the differential and provides a citable reference point for scientists designing enzyme assays or procuring substrates for high-throughput screening of penicillin acylase libraries.

Enzyme Database Kinetic Constants Variant Comparison

Recommended Application Scenarios for Glutarylleucine Based on Quantitative Differentiation Evidence


Directed Evolution Screening of Penicillin Acylase Libraries for Altered Substrate Specificity

Glutarylleucine is the defining selection substrate for identifying penicillin acylase variants with broadened acyl-group tolerance. Because wild-type enzyme cannot hydrolyze the compound, growth-based or fluorogenic screens using glutarylleucine as the sole leucine source yield zero background, enabling detection of rare active mutants with ≥100-fold improved catalytic efficiency [1][2]. Laboratories running directed evolution campaigns on penicillin acylase should procure glutarylleucine as the primary screening substrate to ensure the selected phenotype matches the intended non-natural acyl specificity.

Kinetic Characterization and Quality Control of Engineered Penicillin Acylase Biocatalysts

For industrial biocatalyst batches derived from F71C, F71L, or analogous mutants, glutarylleucine provides a direct functional assay that is orthogonal to the native penicillin G activity. The 90% loss of penicillin G hydrolysis in evolved variants means that penicillin G-based QC assays would severely underestimate enzyme potency, whereas glutarylleucine hydrolysis accurately reports the engineered catalytic activity [3]. Procurement of high-purity glutarylleucine is therefore critical for lot-release testing and stability studies of evolved acylase products.

Acidic Biocatalytic Processes for Non-Natural Amide Bond Hydrolysis

Glutarylleucine hydrolysis by evolved penicillin acylase variants occurs optimally at pH 5–6, a range where wild-type enzyme is inactive and where competing non-enzymatic hydrolysis is minimized [1]. This property makes glutarylleucine the preferred substrate for developing acidic biocatalytic processes, such as the deprotection of glutaryl-protected amino acid intermediates in peptide synthesis or the production of L-leucine from glutaryl-leucine feedstocks under low-pH conditions that suppress microbial contamination.

Structural Biology and Molecular Modeling Studies of Penicillin Acylase Subsite S₁

Crystallographic and molecular modeling studies have demonstrated that glutarylleucine binds in the S₁ subsite of penicillin acylase with the glutaryl group in an uncharged state, and that the leucine moiety experiences greater rotational freedom in mutant complexes [2]. Structural biologists investigating the molecular basis of acylase substrate recognition should use glutarylleucine as a co-crystallization ligand or docking substrate, as its binding mode is mechanistically distinct from that of phenylacetyl substrates and has been validated by X-ray crystallography at 2.0 Å resolution (PDB 1H2G).

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